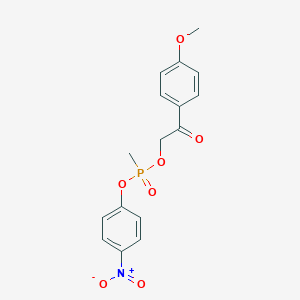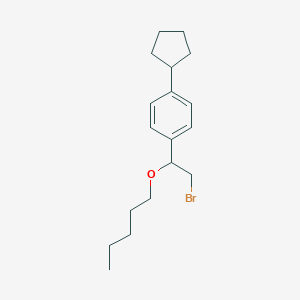
alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the bromomethyl group can be introduced via bromination of the corresponding methyl group using bromine or N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysts and microwave-assisted synthesis can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl pentyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ether linkage provides stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Benzyl bromide: Shares the bromomethyl group but lacks the ether linkage and cyclopentyl group.
Cyclopentyl methyl ether: Contains the ether linkage and cyclopentyl group but lacks the bromomethyl group.
Pentyl ether: Contains the ether linkage but lacks the bromomethyl and cyclopentyl groups.
Uniqueness: The presence of the bromomethyl group allows for versatile chemical modifications, while the cyclopentyl and ether groups provide stability and lipophilicity, enhancing its utility in various fields .
Propiedades
Número CAS |
21270-10-0 |
|---|---|
Fórmula molecular |
C18H27BrO |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-(2-bromo-1-pentoxyethyl)-4-cyclopentylbenzene |
InChI |
InChI=1S/C18H27BrO/c1-2-3-6-13-20-18(14-19)17-11-9-16(10-12-17)15-7-4-5-8-15/h9-12,15,18H,2-8,13-14H2,1H3 |
Clave InChI |
NSRBWYLAMGREAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(CBr)C1=CC=C(C=C1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


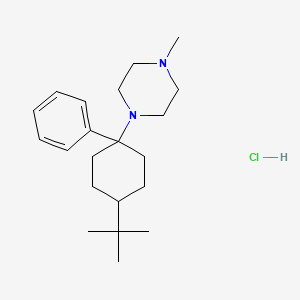
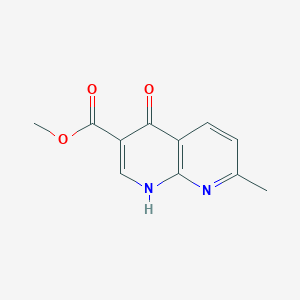

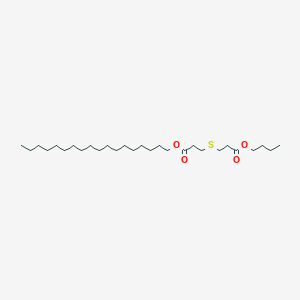
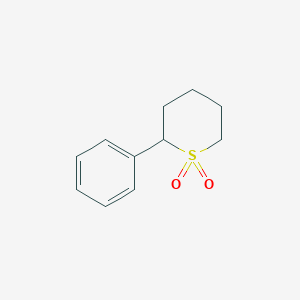

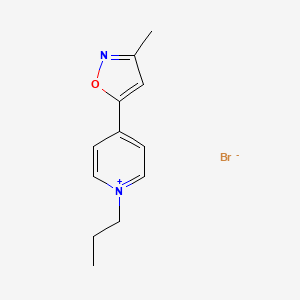
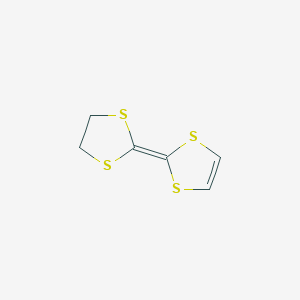

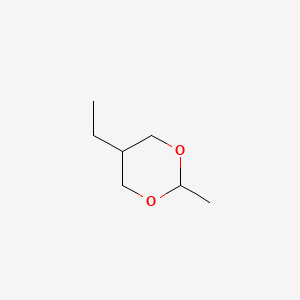
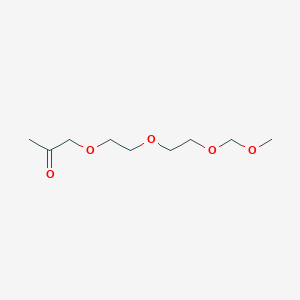
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
